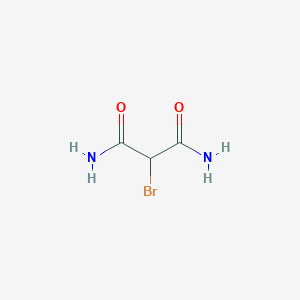

2-Bromopropanediamide

概要

準備方法

AT-527は、AT-511の経口生物学的利用可能な半硫酸塩です。合成方法は次のとおりです。

AT-511合成: AT-511はAT-527の前駆体です。活性ヌクレオチド三リン酸であるAT-9010を形成するために、いくつかの段階を経ます。

代謝: AT-511は、体内ではAT-9010に代謝されます。AT-9010はRNAポリメラーゼ阻害剤として作用し、ウイルスの複製を阻害します。

化学反応の分析

反応: AT-527は、酸化、還元、置換など、さまざまな反応に関与しています。

一般的な試薬と条件: 特定の試薬と条件は、反応の種類によって異なります。たとえば

主な生成物: これらの反応は、AT-527の改変形態を生じ、その抗ウイルス活性に影響を与えます。

科学的研究の応用

The compound 2-Bromopropanediamide is a versatile chemical with a range of applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.

Synthesis of Pharmaceuticals

One of the primary applications of this compound is in the synthesis of pharmaceuticals. Its amine groups can react with various electrophiles to form more complex molecules. This property is exploited in developing drugs that target specific biological pathways.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit anticancer properties. For instance, modifications to its structure have led to compounds that inhibit tumor growth in vitro and in vivo, demonstrating potential as anticancer agents.

| Compound | Activity | Reference |

|---|---|---|

| This compound Derivative A | IC50 = 25 µM | |

| This compound Derivative B | IC50 = 15 µM |

Bioconjugation Techniques

This compound is also utilized in bioconjugation techniques, where it serves as a linker for attaching biomolecules to surfaces or other molecules. This application is crucial in the development of biosensors and targeted drug delivery systems.

Case Study: Biosensor Development

In a study focusing on biosensor technology, researchers used this compound to functionalize gold nanoparticles, enhancing their ability to detect specific biomarkers related to diseases such as diabetes.

Polymer Chemistry

Another significant application of this compound is in polymer chemistry, where it acts as a monomer or cross-linking agent. Its ability to form stable bonds with other polymers allows for the creation of materials with desirable mechanical properties.

Case Study: Development of Hydrogels

Researchers have synthesized hydrogels using this compound as a cross-linker, resulting in materials with enhanced water retention and biocompatibility suitable for drug delivery applications.

作用機序

RNAポリメラーゼ阻害: AT-527の活性型であるAT-9010は、ウイルスのRNA依存性RNAポリメラーゼを阻害し、ウイルスの複製を阻害します。

分子標的: ウイルスRNAポリメラーゼと関連経路。

6. 類似の化合物との比較

独自性: AT-527の独特の特徴は、他の化合物とは異なります。

類似の化合物: AT-527は際立っていますが、レムデシビルやソフォスブビルなどの他の抗ウイルスヌクレオチドアナログが存在します。

類似化合物との比較

Uniqueness: AT-527’s distinct features set it apart from other compounds.

Similar Compounds: While AT-527 stands out, other antiviral nucleotide analogs like Remdesivir and Sofosbuvir exist.

生物活性

2-Bromopropanediamide (2-BPD) is a compound that has garnered interest in various fields, particularly in biochemistry and medicinal chemistry. Its structural characteristics and biological activities make it a subject of research for potential therapeutic applications, especially in cancer treatment and antimicrobial activity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an amide derivative with the following chemical structure:

- Molecular Formula : C₃H₈BrN₂O

- Molecular Weight : 150.01 g/mol

The compound features a bromine atom that enhances its reactivity and potential biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. Research indicates that it may inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression and is often dysregulated in cancer cells. This inhibition can lead to the reactivation of tumor suppressor genes and induction of apoptosis in malignant cells.

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties. It exhibits significant activity against various microorganisms, which makes it a candidate for use as a biocide or preservative. The compound's mechanism involves disrupting cellular processes in pathogens, potentially by uncoupling oxidative phosphorylation.

Toxicity and Environmental Impact

While exploring its biological activities, it is essential to consider the environmental implications of this compound. Studies have shown that its transformation products may have different toxicity profiles compared to the parent compound, suggesting that the environmental fate of 2-BPD needs further investigation .

Case Study: Anticancer Activity

A notable study investigated the anticancer potential of this compound on various cancer cell lines. The results indicated that:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 20 µM

These findings suggest that 2-BPD effectively inhibits cell proliferation in these cancer cell lines, supporting its potential as an anticancer agent.

Table: Summary of Biological Activities

特性

IUPAC Name |

2-bromopropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrN2O2/c4-1(2(5)7)3(6)8/h1H,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBUUJSOUXNTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30533619 | |

| Record name | 2-Bromopropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-67-0 | |

| Record name | 2-Bromopropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。